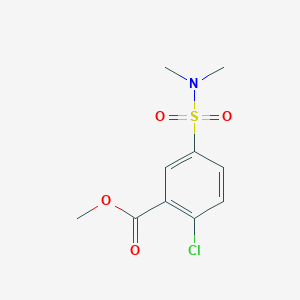

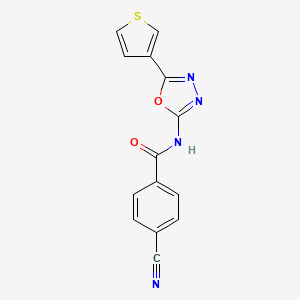

![molecular formula C8H14ClNO2 B2408278 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 1217838-23-7](/img/structure/B2408278.png)

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride” is a compound with the empirical formula C8H13NO2 · HCl . It is also known as (cis)-2-Amino-3-carboxybicyclo[2.2.1]heptane hydrochloride .

Molecular Structure Analysis

The molecular weight of “this compound” is 191.66 . The InChI code for this compound is 1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5+,6+,7-;/m1./s1 .

Physical And Chemical Properties Analysis

The compound is a colorless to white powder . It has a melting point of approximately 275 °C .

Aplicaciones Científicas De Investigación

Synthesis and Stereostructure

- Synthesis of Diastereomers : 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has been utilized in the synthesis of diastereomers such as 3-amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and its epimers. This synthesis involves using intermediates like 1,3-oxazine or γ-lactone, aiding in understanding stereochemical configurations of such compounds (Palkó et al., 2005).

Transport Applications

- Comparison with Other Amino Acids : This chemical has been compared with other aminobicyclo carboxylic acids for their specificity to Na+-independent membrane transport systems in various cell lines. This research offers insights into the transport mechanisms of amino acids across cell membranes (Christensen et al., 1983).

Reactions with Other Compounds

- Cyclizations with Levulinic Acid : The compound has been reacted with levulinic acid, yielding products like methanodioxopyrrolo[1,2-a][3,1]benzoxazines. These reactions help explore the chemical behavior and potential applications of bicyclic amino acids (Stájer et al., 2004).

Synthesis of Conformationally Constrained Mimics

- γ-Turn Mimic Synthesis : An asymmetric synthesis of this compound as a γ-turn mimic has been achieved, contributing to the understanding of peptide structures and mimicking certain protein turns (Park et al., 2008).

Biological Activity

- Hypoglycemic Action in Rats : Studies have shown that specific isomeric forms of this amino acid can affect the excretion of other amino acids in rats and lower blood glucose levels, indicating its potential role in metabolic studies (Christensen & Cullen, 1969).

Mecanismo De Acción

While the specific mechanism of action for “3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride” is not available, a related compound, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), has been found to block the transport of nonpolar amino acids across cell membranes and act as an insulin-releasing factor .

Safety and Hazards

Propiedades

IUPAC Name |

3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGHCTZKPYWADE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2408195.png)

![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2408196.png)

![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone](/img/structure/B2408201.png)

![Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408203.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2408206.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2408209.png)

![3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenyl)acetate](/img/structure/B2408211.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2408213.png)

![2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2408214.png)